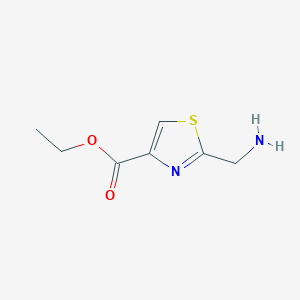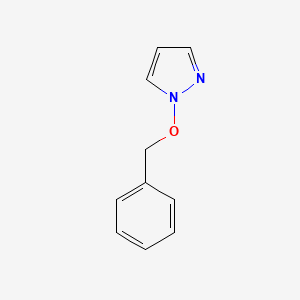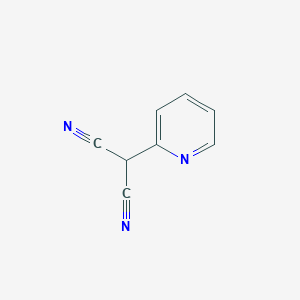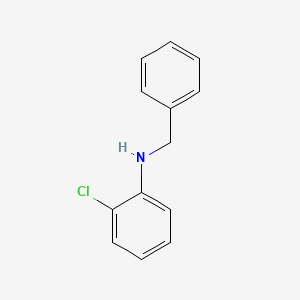
2-(Aminometil)tiazol-4-carboxilato de etilo
Descripción general
Descripción
Ethyl 2-(aminomethyl)thiazole-4-carboxylate is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues . It has promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Synthesis Analysis
The compound can be synthesized by dissolving Ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and aldehyde/ketone (0.05 mol) in absolute ethanol (30 mL). A few drops of glacial acetic acid are added, and the reaction mixture is stirred and refluxed for 12 hours. The progress of the reaction is monitored by TLC .Molecular Structure Analysis
The molecular formula of Ethyl 2-(aminomethyl)thiazole-4-carboxylate is C6H8N2O2S . The InChI Key is XHFUVBWCMLLKOZ-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is used as a starting material for the synthesis of diverse range of heterocyclic analogues . It reacts with aldehyde/ketone in the presence of glacial acetic acid to form Schiff bases .Physical And Chemical Properties Analysis
The compound is a pale cream to cream to pale yellow powder . It has an assay (HPLC) of ≥97.5% and a melting point (clear melt) of 174.0-181.0°C .Aplicaciones Científicas De Investigación
Agente Antibacteriano
El compuesto ha mostrado prometedoras funciones terapéuticas como agente antibacteriano . Se ha utilizado como material de partida para la síntesis de una amplia gama de análogos heterocíclicos . Por ejemplo, los compuestos sintetizados a partir de él mostraron buenos valores de concentración inhibitoria mínima (MIC) contra aislados clínicos resistentes a múltiples fármacos . Específicamente, los compuestos 2a y 2b mostraron un potencial antibacteriano significativo hacia Staphylococcus epidermidis gram-positivo y Pseudomonas aeruginosa gram-negativo .
Agente Antifúngico
“2-(Aminometil)tiazol-4-carboxilato de etilo” también exhibe propiedades antifúngicas . El compuesto 2b mostró el máximo potencial antifúngico contra Candida glabrata, mientras que Candida albicans mostró la máxima sensibilidad al compuesto 2a .
Agente Anti-VIH
Las 2-aminotiazoles, una clase significativa de compuestos medicinales orgánicos que incluye “this compound”, se han utilizado en la síntesis de compuestos con propiedades anti-VIH .
Antioxidante
El compuesto se ha utilizado en la síntesis de agentes antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.
Agente Antitumoral
“this compound” se ha utilizado en la síntesis de agentes antitumorales . Estos agentes se utilizan para prevenir el crecimiento de las células cancerosas.
Agente Antihelmíntico
El compuesto se ha utilizado en la síntesis de agentes antihelmínticos . Los agentes antihelmínticos son fármacos que se utilizan para tratar infecciones con gusanos parásitos.
Agentes Antiinflamatorios y Analgésicos
“this compound” se ha utilizado en la síntesis de agentes antiinflamatorios y analgésicos . Estos agentes se utilizan para reducir la inflamación y aliviar el dolor.
Síntesis Orgánica y Ciencia de Materiales
Mecanismo De Acción
Target of Action
Ethyl 2-(aminomethyl)thiazole-4-carboxylate, also known as Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate, is a significant class of organic medicinal compounds . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it a potential target for antibacterial agents .
Mode of Action
The compound interacts with its target enzyme through protein-ligand interactions . It forms hydrogen bonds with the enzyme, which can disrupt the normal function of the enzyme and inhibit bacterial cell wall synthesis . This interaction results in the inhibition of bacterial growth .
Biochemical Pathways
The compound affects the bacterial cell wall synthesis pathway . By inhibiting the UDP-N-acetylmuramate/L-alanine ligase enzyme, it disrupts the formation of peptidoglycan, a key component of the bacterial cell wall . This disruption can lead to bacterial cell lysis and death .
Pharmacokinetics
It has a molecular weight of 172.20 , which is within the range favorable for oral bioavailability. Its polar surface area is 93 Ų , suggesting it may have good permeability across biological membranes.
Result of Action
The compound has shown significant antibacterial potential against both gram-positive and gram-negative bacteria, including Staphylococcus epidermidis and Pseudomonas aeruginosa . It also exhibits antifungal activity against Candida glabrata and Candida albicans . These results suggest that the compound’s action leads to the inhibition of bacterial and fungal growth.
Action Environment
The action, efficacy, and stability of Ethyl 2-(aminomethyl)thiazole-4-carboxylate can be influenced by various environmental factors. For instance, the compound is a solid at room temperature
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Propiedades
IUPAC Name |
ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHYMKXHCPPBIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439929 | |
| Record name | Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91711-96-5 | |
| Record name | Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(R)-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B1313026.png)
![1-{2-[(4-Methoxybenzyl)oxy]phenyl}ethanone](/img/structure/B1313027.png)
![4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol](/img/structure/B1313030.png)


![7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1313043.png)


![1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1313051.png)




